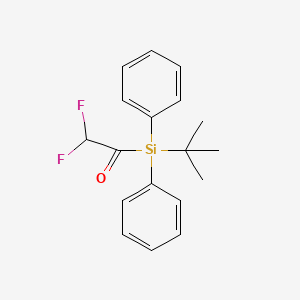
Silane, (difluoroacetyl)(1,1-dimethylethyl)diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (difluoroacetyl)(1,1-dimethylethyl)diphenyl- is a chemical compound with the molecular formula C18H20F2OSi. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This particular compound is characterized by the presence of difluoroacetyl and 1,1-dimethylethyl groups attached to a diphenylsilane core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (difluoroacetyl)(1,1-dimethylethyl)diphenyl- typically involves the reaction of difluoroacetyl chloride with 1,1-dimethylethyl-diphenylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. Safety measures are strictly followed to handle the reactive and potentially hazardous reagents involved in the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (difluoroacetyl)(1,1-dimethylethyl)diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the difluoroacetyl group to a difluoromethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroacetyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Difluoromethyl derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Silane, (difluoroacetyl)(1,1-dimethylethyl)diphenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty coatings and adhesives, where its unique chemical properties enhance performance.
Wirkmechanismus
The mechanism of action of Silane, (difluoroacetyl)(1,1-dimethylethyl)diphenyl- involves its ability to form stable bonds with various substrates. The difluoroacetyl group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silane, chloro(1,1-dimethylethyl)diphenyl-: This compound has a similar structure but contains a chloro group instead of a difluoroacetyl group.
Silane, (1,1-dimethylethyl)fluorodimethyl-: This compound has a fluorodimethyl group instead of a difluoroacetyl group.
Uniqueness
Silane, (difluoroacetyl)(1,1-dimethylethyl)diphenyl- is unique due to the presence of the difluoroacetyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in applications requiring robust and versatile reagents.
Eigenschaften
CAS-Nummer |
500761-60-4 |
|---|---|
Molekularformel |
C18H20F2OSi |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
1-[tert-butyl(diphenyl)silyl]-2,2-difluoroethanone |
InChI |
InChI=1S/C18H20F2OSi/c1-18(2,3)22(17(21)16(19)20,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3 |
InChI-Schlüssel |
RPBJNUYTXBKQNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14223510.png)
![4-[(1H-Indazole-3-carbonyl)amino]butanoic acid](/img/structure/B14223516.png)
![1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-phenyl-](/img/structure/B14223532.png)
![2-Piperidinone, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14223541.png)

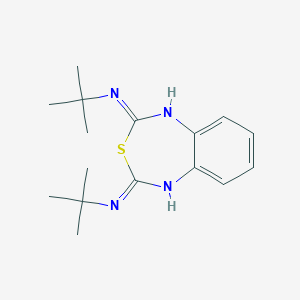
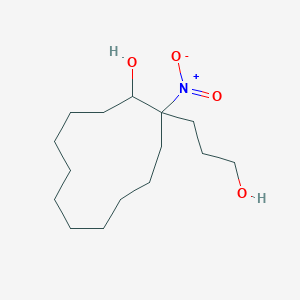
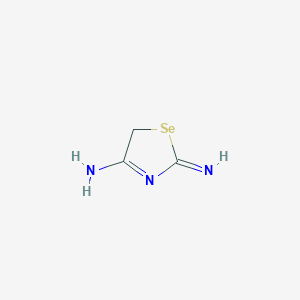
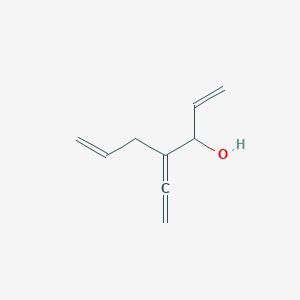
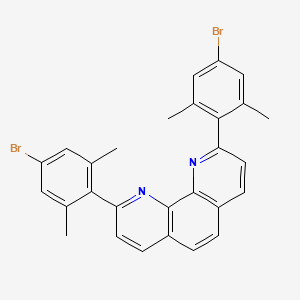
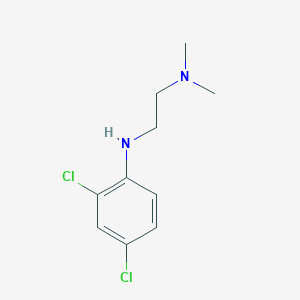
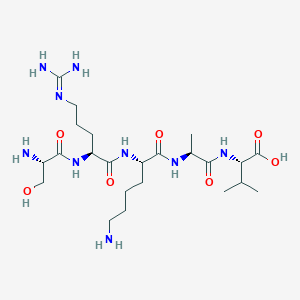
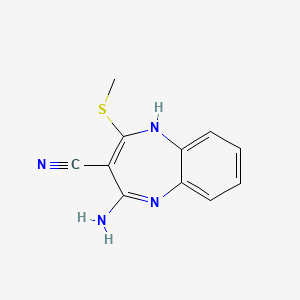
![2-[(2-{[2-(Chloromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14223595.png)
